molecular formula C14H20O B13743743 Diamantan-1-ol CAS No. 30545-14-3

Diamantan-1-ol

Cat. No.: B13743743
CAS No.: 30545-14-3
M. Wt: 204.31 g/mol
InChI Key: ZTONXKOBHDGNKB-UHFFFAOYSA-N
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Description

Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .

Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .

Chemical Reactions Analysis

Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

30545-14-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol

InChI

InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2

InChI Key

ZTONXKOBHDGNKB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5C2)O

Origin of Product

United States

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